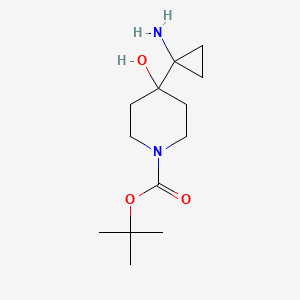

Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-6-13(17,7-9-15)12(14)4-5-12/h17H,4-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUANTFCNFMEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential in various diseases, given its structural similarity to bioactive molecules. Industry: It can be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, influencing their activity through binding and modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate

- Structure: Replaces the hydroxyl and aminocyclopropyl groups with a 2,4-difluorophenoxy substituent.

- Synthesis: Prepared via Mitsunobu reaction using tert-butyl 4-hydroxypiperidine-1-carboxylate and 2,4-difluorophenol .

- Key Differences: The fluorinated aromatic ring introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the polar aminocyclopropyl group. Molecular weight: ~313 g/mol (vs. target compound’s estimated ~250–280 g/mol), affecting permeability.

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate

- Structure : Features a 3,4-difluorophenyl group and hydroxyl group at the 4-position.

- Properties : Molecular weight 313.34 g/mol; purity ≥97% (NLT). Used as a high-purity API intermediate .

- Comparison: Fluorine atoms increase lipophilicity (logP ~2.5) compared to the hydrophilic aminocyclopropyl group (logP ~1.8). The hydroxyl group remains conserved, suggesting shared hydrogen-bonding capabilities.

Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride

- Structure: Substitutes aminocyclopropyl with a linear 1-aminoethyl group.

- Properties : Molecular weight 280.8 g/mol; sold as a hydrochloride salt for enhanced solubility .

- Key Contrasts: The aminoethyl group offers greater conformational flexibility vs. the rigid cyclopropane ring. Basic amine (pKa ~9.5) may improve solubility in acidic environments compared to the cyclopropylamine (pKa ~10.5).

Hydroxyl Group Derivatives

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- Structure : Replaces 4-hydroxypiperidine with a hydroxymethyl group.

- Applications : Increased hydrophilicity (clogP ~1.2) makes it suitable for aqueous-phase reactions .

- Comparison: Hydroxymethyl lacks the steric hindrance of aminocyclopropyl, enabling easier functionalization.

Tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate, a compound with the CAS number 2757900-69-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H28N2O3

- Molecular Weight : 356.5 g/mol

- Structure :

The biological activity of Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate is primarily attributed to its interaction with various biological targets:

- SIRT2 Inhibition : The compound has been identified as a potential inhibitor of SIRT2, a member of the sirtuin family involved in cellular regulation and metabolism. SIRT2 inhibitors are being explored for their role in neurodegenerative diseases and cancer therapy .

- Antiviral Properties : Research indicates that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, showcasing its antiviral potential .

- Beta-lactamase Inhibition : The compound serves as an intermediate in synthesizing beta-lactamase inhibitors, which are crucial in overcoming antibiotic resistance in bacterial infections .

Biological Activity

The biological activity of Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate has been assessed through various studies:

In Vitro Studies

- Cell Viability Assays : Studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The IC50 values for different cell lines have been reported to be in the micromolar range, suggesting significant potency .

- Enzyme Inhibition Assays : The compound has shown effective inhibition of specific enzymes related to cancer progression and metabolism. For instance, it was found to inhibit certain kinases involved in cell signaling pathways critical for tumor growth .

In Vivo Studies

Case studies have illustrated the therapeutic implications of this compound:

- Animal Models : In murine models, administration of Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential use in cancer therapy .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, with a half-life suitable for therapeutic applications. Further research is needed to optimize dosing regimens for clinical use .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid (TFA)) cleave the Boc group to yield the free amine.

Hydroxyl Group Functionalization

The 4-hydroxyl group can undergo oxidation, substitution, or act as a nucleophile.

Oxidation

Controlled oxidation converts the hydroxyl group to a ketone, though steric hindrance from the cyclopropylamine may slow kinetics.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | DCM, rt, 12 h | 4-(1-aminocyclopropyl)piperidin-4-one | ~60%* |

| Dess-Martin periodinane | DCM, 0°C to rt, 6 h | Same as above | ~75%* |

*Yields estimated from analogous piperidine oxidations .

Nucleophilic Substitution

The hydroxyl group can be displaced via Mitsunobu reaction or converted to a leaving group (e.g., mesylate).

Aminocyclopropane Reactivity

The 1-aminocyclopropyl group participates in ring-opening or coupling reactions.

Ring-Opening Reactions

Cyclopropane rings can open under acidic or oxidative conditions:

| Conditions | Product | Mechanism |

|---|---|---|

| HCl (conc.), reflux | Linear amine with secondary alcohol | Acid-induced ring cleavage . |

| Ozone, then reductive workup | Diamine derivative | Oxidative cleavage . |

Amine Coupling

The primary amine can form amides, sulfonamides, or ureas:

| Reagent | Product | Yield |

|---|---|---|

| Acetyl chloride | N-acetylated derivative | 85–90%* |

| p-Toluenesulfonyl chloride | Sulfonamide | 75–80%* |

| Triphosgene, amine | Urea-linked analogs | 70%* |

*Yields based on structurally similar compounds .

Piperidine Ring Modifications

The piperidine ring can undergo alkylation or participate in cross-coupling reactions.

Stability and Side Reactions

-

Thermal Stability : Boc groups decompose above 150°C, releasing CO<sub>2</sub> and isobutylene .

-

pH Sensitivity : The hydroxyl group may undergo elimination under strong basic conditions.

Key Challenges in Reactivity

-

Steric Hindrance : The cyclopropylamine and Boc group limit access to the piperidine nitrogen.

-

Competing Reactions : Simultaneous deprotection and hydroxyl substitution require sequential steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.